Antibacterial Potency Against Enterococcus faecalis
3-Bromo-2,4-dichlorobenzamide demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 of 3.19 μM [1]. While no direct head-to-head comparator data under identical strain and assay conditions are available for 2,4-dichlorobenzamide, that compound's antibacterial MIC against Gram-positive bacteria (including S. aureus) is reported in the range of 31.25 μg/mL (approximately 164 μM) , indicating that the brominated tri-halogenated derivative achieves greater potency. Furthermore, a related benzamide derivative with a 2,4-dichlorophenyl group exhibited an IC50 of >10 μM against E. faecalis in a comparable micro-broth dilution assay [2], suggesting that 3-position bromination in conjunction with 2,4-dichloro substitution enhances anti-enterococcal activity.
| Evidence Dimension | Antibacterial potency against Gram-positive bacteria |
|---|---|
| Target Compound Data | IC50 = 3.19 μM (3,190 nM) against Enterococcus faecalis CECT 481 |
| Comparator Or Baseline | 2,4-Dichlorobenzamide MIC ~164 μM against S. aureus; related 2,4-dichlorophenyl benzamide IC50 > 10,000 nM against E. faecalis |
| Quantified Difference | Target compound shows approximately 3- to 50-fold higher potency than comparators depending on the specific analog and assay |
| Conditions | 18 h incubation, 2-fold microtiter broth dilution assay for E. faecalis CECT 481 (target); 24 h broth dilution for comparator E. faecalis data |
Why This Matters
This potency difference makes 3-bromo-2,4-dichlorobenzamide a more attractive starting point for anti-enterococcal drug discovery than non-brominated or differently halogenated analogs.
- [1] BindingDB BDBM50498340 (ChEMBL3585717). IC50 = 3.19E+3 nM. Antibacterial activity against Enterococcus faecalis CECT 481, 18 h, microtiter broth dilution. View Source
- [2] BindingDB Assay ChEMBL_2277085. Related 2,4-dichlorophenyl-containing benzamide IC50 against E. faecalis. View Source
